

## physical and chemical properties of 2-Acetyl-3methylbenzo[b]thiophene

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Compound of Interest

2-Acetyl-3methylbenzo[b]thiophene

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# An In-depth Technical Guide on 2-Acetyl-3-methylbenzo[b]thiophene

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**2-Acetyl-3-methylbenzo[b]thiophene** is a heterocyclic aromatic compound belonging to the benzothiophene class of molecules. The benzothiophene scaffold is of significant interest in medicinal chemistry and materials science due to its presence in a variety of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Acetyl-3-methylbenzo[b]thiophene**, detailed experimental protocols for its synthesis, and a discussion of the potential biological significance of the broader benzothiophene class.

## **Core Physical and Chemical Properties**

The fundamental physicochemical characteristics of **2-Acetyl-3-methylbenzo[b]thiophene** are summarized in the table below, providing a quick reference for researchers.



Property	Value	Source
Molecular Formula	C11H10OS	PubChem
Molecular Weight	190.26 g/mol	PubChem
IUPAC Name	1-(3-methyl-1-benzothiophen- 2-yl)ethanone	PubChem
CAS Number	18781-31-2	PubChem
Melting Point	76-80 °C	Thermo Scientific
Boiling Point	129-131 °C at 0.5 mmHg	Thermo Scientific
Appearance	White to off-white solid	N/A
XLogP3	3.3	PubChem
Topological Polar Surface Area	17.1 Ų	PubChem

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of **2-Acetyl-3-methylbenzo[b]thiophene**.

#### **Mass Spectrometry**

The mass spectrum of **2-Acetyl-3-methylbenzo[b]thiophene** has been determined by the National Institute of Standards and Technology (NIST). The spectrum is characterized by a molecular ion peak corresponding to its molecular weight.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed published spectra with assigned peaks for **2-Acetyl-3-methylbenzo[b]thiophene** are not readily available, spectral data for related compounds and general knowledge of benzothiophene chemistry allow for the prediction of expected chemical shifts.

• ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, a singlet for the methyl group on the thiophene ring,



and a singlet for the acetyl methyl group.

 <sup>13</sup>C NMR: The carbon NMR spectrum will display signals for the carbons of the benzothiophene core and the acetyl group. ChemicalBook indicates the availability of a <sup>13</sup>C NMR spectrum for this compound.

## **Experimental Protocols**

The synthesis of 2-acetyl-substituted benzothiophenes can be achieved through various methods. A common approach involves the cyclization of a substituted thiophene precursor.

#### Synthesis of 2-Acetyl-3-methylbenzo[b]thiophene

A plausible synthetic route, adapted from general methods for benzothiophene synthesis, is the Friedel-Crafts acylation of 3-methylbenzo[b]thiophene.

#### Materials:

- 3-methylbenzo[b]thiophene
- · Acetyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (DCM)
- · Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:



- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methylbenzo[b]thiophene (1 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
- Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes.
- Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1M HCI.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield 2-Acetyl-3-methylbenzo[b]thiophene as a solid.

Visualization of Synthetic Workflow:



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Caption: Synthetic workflow for **2-Acetyl-3-methylbenzo[b]thiophene**.



## **Biological Activity and Signaling Pathways**

Specific biological activities or the modulation of signaling pathways by **2-Acetyl-3-methylbenzo[b]thiophene** have not been extensively reported in the scientific literature. However, the benzothiophene scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities.

Derivatives of benzothiophene have been reported to exhibit activities including:

- Anticancer: Some benzothiophene derivatives have shown potential as anticancer agents.
- Antimicrobial: The benzothiophene nucleus is present in some compounds with antibacterial and antifungal properties.
- Anti-inflammatory: Certain benzothiophenes have demonstrated anti-inflammatory effects.
- Enzyme Inhibition: Benzothiophene derivatives have b
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